molecular formula C16H22Cl2N4O B5111446 4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride

4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride

Cat. No.: B5111446
M. Wt: 357.3 g/mol
InChI Key: IFPUIOMUDJPGDW-UHFFFAOYSA-N
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Description

4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazolo[1,5-a]benzimidazole core with a morpholine moiety, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine typically involves multiple steps. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate is then used to synthesize the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine is unique due to its combination of a pyrazolo[1,5-a]benzimidazole core with a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[2-(2-methylpyrazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O.2ClH/c1-13-12-16-19(7-6-18-8-10-21-11-9-18)14-4-2-3-5-15(14)20(16)17-13;;/h2-5,12H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPUIOMUDJPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1)CCN4CCOCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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